molecular formula C21H20N2O2S B2733663 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide CAS No. 923386-35-0

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2733663
CAS No.: 923386-35-0
M. Wt: 364.46
InChI Key: PDZYXRMQCOMOAT-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a hybrid heterocyclic compound featuring a fused chromene-thiazole core linked to a 4-isopropylphenylacetamide moiety. The chromeno[4,3-d]thiazole system combines coumarin (a benzopyrone) with a thiazole ring, creating a planar structure conducive to π-π stacking interactions.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-13(2)15-9-7-14(8-10-15)11-19(24)22-21-23-20-16-5-3-4-6-17(16)25-12-18(20)26-21/h3-10,13H,11-12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZYXRMQCOMOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno-Thiazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and 3-formylchromone, under acidic or basic conditions to form the chromeno-thiazole core.

    Acetamide Formation: The chromeno-thiazole intermediate is then reacted with 2-(4-isopropylphenyl)acetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial, anti-inflammatory, and anticancer activities. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of diseases such as cancer, infections, and inflammatory disorders.

Industry

Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its synthesis and applications are of interest to companies involved in drug discovery and agricultural sciences.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Chromeno[4,3-d]thiazole fused system.
  • Analog 1: N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide derivatives () feature a non-fused coumarin-thiazole linkage. The lack of fusion reduces planarity compared to the target compound .
  • Analog 2 : Piperazine-linked thiazoles () replace the chromene system with a piperazine ring, altering conformational flexibility and hydrogen-bonding capacity .

Substituent Effects

  • Comparison with : Substituents like 4-methoxyphenyl (Compound 13) or 4-chlorophenyl (Compound 14) modulate electronic properties, affecting binding to matrix metalloproteinases (MMPs) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent LogP* (Predicted)
Target Compound ~393.45 Not reported 4-Isopropylphenyl ~3.8
Compound 13 () 446.30 216–220 2,4-Dichlorophenyl ~4.2
Compound 14 () 426.96 282–283 4-Chlorophenyl ~3.5
OLC-12 () ~400.50 Not reported 4-Isopropylphenyl ~3.9

*LogP calculated using ChemDraw (estimates based on substituent contributions).

  • Lipophilicity : The 4-isopropylphenyl group in the target compound and OLC-12 confers higher LogP compared to polar substituents like methoxy or chlorine in compounds .
  • Thermal Stability : Higher melting points in compounds (e.g., 282–283°C for Compound 14) suggest stronger crystalline packing due to halogen or piperazine interactions .

Pharmacological Activity

Enzyme Inhibition

  • α-Glucosidase Inhibition : Coumarin-thiazole analogs () show IC₅₀ values <10 µM for α-glucosidase, relevant to diabetes management. The dichlorophenyl group in Compound 13 enhances activity via hydrophobic interactions .
  • MMP Inhibition: Piperazine-thiazole derivatives () inhibit MMP-9 at nanomolar levels, critical for anti-inflammatory applications. Chlorophenyl groups improve potency over methoxy variants .

Kinase Targeting

  • Tyrosine Kinase Inhibition : Chromene-triazole analogs () block ATP-binding sites in tyrosine kinases (e.g., MCF7 cells), suggesting the target compound may share similar mechanisms .

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chromene ring fused with a thiazole ring, along with an acetamide moiety. The structural complexity contributes to its unique biological activities. The IUPAC name is this compound, and its molecular formula is C₁₉H₁₆N₂O₂S.

1. Anticancer Activity

Recent studies have indicated that derivatives of chromeno-thiazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

CompoundCell Line TestedIC50 (μM)
Chromeno-thiazole derivativeA549 (lung cancer)< 10
Chromeno-thiazole derivativeHeLa (cervical cancer)< 5

These findings suggest that the compound may act as an allosteric modulator in critical metabolic pathways, disrupting cancer cell viability through interactions with key amino acids in target proteins .

2. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses. The compound's interaction with inflammatory pathways suggests potential therapeutic applications in treating chronic inflammatory diseases.

3. Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies show effectiveness against bacteria and fungi, indicating its potential as a lead compound for developing new antimicrobial agents.

PathogenActivityReference
E. coliModerate inhibition
S. aureusSignificant inhibition

The biological activity of this compound is primarily attributed to:

  • Target Interaction : The compound interacts with specific proteins involved in cell signaling and metabolism.
  • Oxidative Stress Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer effects.
  • Cytokine Regulation : The modulation of cytokine release plays a crucial role in its anti-inflammatory effects.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers synthesized several derivatives of chromeno-thiazole and tested their efficacy against breast cancer cell lines. One derivative showed an IC50 value of 8 μM, significantly inhibiting tumor growth in vitro and demonstrating potential for further development as a therapeutic agent .

Case Study 2: Anti-inflammatory Effects

A study focusing on the anti-inflammatory properties assessed the compound's ability to reduce TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS). Results indicated a reduction in TNF-alpha production by 60% at a concentration of 10 μM, suggesting substantial anti-inflammatory potential.

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